5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile - 1346446-95-4

5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Catalog Number: EVT-1692324
CAS Number: 1346446-95-4
Molecular Formula: C8H3FIN3
Molecular Weight: 287.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Madelung-type synthesis []: This method involves the cyclocondensation of appropriately substituted anilines with α-halo ketones or aldehydes under basic conditions. Modifying this method could potentially yield the target molecule.
  • Fischer indole synthesis []: This approach involves the acid-catalyzed rearrangement of phenylhydrazones derived from ketones or aldehydes. Adapting this method with appropriate starting materials could lead to the target compound.
  • Regioselective halogenation []: Starting from a 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile precursor, regioselective iodination at the 3-position could be achieved using reagents like N-iodosuccinimide (NIS).
Chemical Reactions Analysis
  • Suzuki-Miyaura coupling [, ]: This reaction allows the introduction of aryl or heteroaryl groups at the 3-position by coupling with boronic acids or esters in the presence of a palladium catalyst.
  • Sonogashira coupling []: This reaction enables the introduction of alkynyl groups at the 3-position by coupling with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst.
  • Buchwald-Hartwig amination []: This reaction allows the introduction of amines at the 3-position by coupling with amines in the presence of a palladium catalyst and a base.
Mechanism of Action
  • Kinases [, ]: Similar compounds have shown inhibitory activity against kinases like CDK8 and Cdc7, suggesting potential anticancer applications.
  • Cholinesterases []: Some derivatives exhibit inhibitory activity against cholinesterases (AChE and BChE), indicating potential for treating neurodegenerative diseases like Alzheimer's.

2-((1H-Pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid (1)

Compound Description: This compound serves as a key pharmaceutical intermediate. A practical synthesis of this molecule is described, utilizing a regioselective chlorination of 7-azaindole and a palladium-catalyzed cyanation/reduction sequence. []

Relevance: While this compound shares the core pyrrolo[2,3-b]pyridine structure with 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, it differs significantly in its substitution pattern. The presence of the 5-fluoronicotinic acid moiety at the 2-position instead of a cyano group at the 4-position, and the absence of the iodine substituent at the 3-position, distinguishes it from the target compound. This comparison highlights the variability in substitution possible within the pyrrolo[2,3-b]pyridine scaffold and its potential for diverse pharmacological applications. []

2,6-Dichloro-5-fluoronicotinic acid

Compound Description: This compound is a key building block in the synthesis of 2-((1H-Pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid. A highly selective monodechlorination of 2,6-dichloro-5-fluoronicotinic acid was a critical discovery in the synthetic pathway. []

(3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) (22)

Compound Description: This compound is a novel, potent type II CDK8 inhibitor discovered through de novo drug design and structure-activity relationship analysis. [] It exhibits significant antitumor activity against colorectal cancer, inhibiting tumor growth in vivo. [] Mechanistically, it targets CDK8, indirectly inhibiting β-catenin activity, leading to the downregulation of the WNT/β-catenin signal and cell cycle arrest. [] Notably, it exhibits low toxicity and good bioavailability. []

Relevance: This compound, like 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, contains the 1H-pyrrolo[2,3-b]pyridine scaffold, highlighting the importance of this core structure in medicinal chemistry, specifically in the development of anticancer agents. Although their substitution patterns differ, their shared core structure suggests potential for overlapping or complementary biological activity, making compound 22 a valuable reference point for understanding the structure-activity relationships of 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. []

3-[2-(5-Fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridine (1f), 3-[2-(1H-Indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine (3f), and 3-[2-(5-Fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine (1l)

Compound Description: These nortopsentin analogues are 1H-pyrrolo[2,3-b]pyridine derivatives investigated for their antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma (DMPM). [] These compounds act as cyclin-dependent kinase 1 (CDK1) inhibitors, demonstrating a reduction in DMPM cell proliferation and inducing caspase-dependent apoptosis. [] They also reduce the expression of the antiapoptotic protein survivin and exhibit synergistic cytotoxic effects with paclitaxel. [] Notably, these compounds significantly inhibited tumor volume in DMPM xenografts. []

Relevance: These compounds share the 1H-pyrrolo[2,3-b]pyridine core structure with 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, further demonstrating the versatility of this scaffold in developing anticancer agents. Although their specific targets (CDK1) and substitution patterns differ, their shared structure and potent antitumor activity emphasize the potential of modifying the 1H-pyrrolo[2,3-b]pyridine scaffold for exploring new therapeutic agents, potentially against DMPM. [] The success of these compounds suggests that 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, with its unique halogen substitutions, warrants further investigation for potential antitumor properties.

4-Chloro-1H-pyrrolo[2,3-b]pyridine

Compound Description: The electronic structure and topological features of this molecule have been investigated through experimental charge density analysis and DFT studies. [] This research provides insights into the covalent nature of the N–C and C–C bonds within the pyrrolopyridine skeleton and elucidates the intermolecular interactions in the crystal structure. []

Relevance: 4-Chloro-1H-pyrrolo[2,3-b]pyridine shares the core pyrrolo[2,3-b]pyridine structure with 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. The presence of halogen substituents (chlorine in 4-chloro-1H-pyrrolo[2,3-b]pyridine and fluorine and iodine in the target compound) at different positions highlights the potential for modulating the electronic properties and biological activities of the core scaffold by varying the type and position of halogen substituents. [] This understanding is crucial for designing and optimizing novel compounds like 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile for specific applications.

{3-[5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl}-amide of propane-1-sulfonic acid (Formula I)

Compound Description: This compound is an active pharmaceutical ingredient used in the treatment of cancer. Improved processes for its manufacture are described, along with novel synthetic routes for preparing key intermediates. [, , , ]

(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one (42)

Compound Description: This potent ATP-mimetic Cdc7 kinase inhibitor exhibits an IC50 value of 7 nM. The compound's discovery and development involved a series of modifications starting from (Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one. []

Relevance: (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one and 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile both share the 1H-pyrrolo[2,3-b]pyridine scaffold, emphasizing its importance in medicinal chemistry and specifically as a basis for developing kinase inhibitors. Although they target different kinases and have different substitution patterns, their shared core structure suggests that 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile might possess unexplored kinase inhibitory activity. [] The structural similarities encourage further research to determine its potential as a novel kinase inhibitor.

1,7-Dideaza-2′,3′-dideoxyadenosine (1)

Compound Description: This compound is a pyrrolo[2,3-b]pyridine 2′,3′-dideoxyribonucleoside analog. While it shows marginal activity against HIV-1 reverse transcriptase, its synthesis provides valuable insights into modifying the pyrrolo[2,3-b]pyridine scaffold. []

Relevance: 1,7-Dideaza-2′,3′-dideoxyadenosine shares the pyrrolo[2,3-b]pyridine core structure with 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. This nucleoside analog highlights the possibility of incorporating the pyrrolo[2,3-b]pyridine moiety into larger biomolecules. Despite its limited activity against HIV-1 reverse transcriptase, the successful synthesis of this compound provides valuable synthetic strategies for modifying the pyrrolo[2,3-b]pyridine core, offering potential routes for developing new derivatives of 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile with enhanced biological activity. []

Properties

CAS Number

1346446-95-4

Product Name

5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

IUPAC Name

5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Molecular Formula

C8H3FIN3

Molecular Weight

287.03 g/mol

InChI

InChI=1S/C8H3FIN3/c9-5-2-12-8-7(4(5)1-11)6(10)3-13-8/h2-3H,(H,12,13)

InChI Key

PWBYLJNSRUKWSM-UHFFFAOYSA-N

SMILES

C1=C(C2=C(C(=CN=C2N1)F)C#N)I

Canonical SMILES

C1=C(C2=C(C(=CN=C2N1)F)C#N)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.